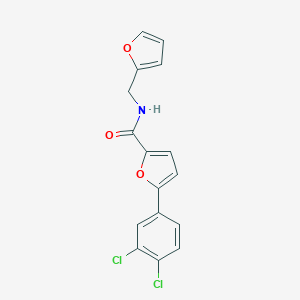
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a selective blocker of volume-regulated anion channels (VRACs). VRACs are ubiquitous in mammalian cells and play a crucial role in regulating cell volume and ion homeostasis. DCPIB has been widely used in scientific research to investigate the physiological and pathological functions of VRACs.
作用機序
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide acts as a selective blocker of VRACs by binding to a specific site on the channel protein. VRACs are heteromeric protein complexes composed of LRRC8A and other LRRC8 family members. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide binds to a site within the transmembrane domain of LRRC8A, leading to the inhibition of ion transport through the channel.
Biochemical and Physiological Effects
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects on different cell types. In neurons, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit glutamate release and reduce excitotoxicity. In astrocytes, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell swelling and reduce the release of pro-inflammatory cytokines. In cancer cells, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell migration and invasion.
実験室実験の利点と制限
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has several advantages as a research tool. It is a selective blocker of VRACs, allowing for the specific investigation of VRAC-related functions. It is also a reversible inhibitor, allowing for the recovery of channel activity after washout. However, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has some limitations. It can have off-target effects on other ion channels, such as chloride channels and potassium channels. It can also have cytotoxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
For research include investigating the role of VRACs in different physiological and pathological conditions, such as ischemia, cancer, and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the regulation of VRACs and to develop more selective and potent inhibitors of VRACs.
Conclusion
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a selective blocker of VRACs that has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. It has various biochemical and physiological effects on different cell types and has several advantages as a research tool. However, it also has some limitations that need to be taken into account. Future research directions include investigating the role of VRACs in different conditions and developing more selective and potent inhibitors of VRACs.
合成法
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of dichlorobenzene with furan-2-carboxylic acid, followed by the addition of furan-2-methanamine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization and purification.
科学的研究の応用
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, apoptosis, migration, and proliferation. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit VRACs in different cell types, such as neurons, astrocytes, and cancer cells, providing a valuable tool for studying the role of VRACs in these cells.
特性
分子式 |
C16H11Cl2NO3 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-4-3-10(8-13(12)18)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20) |
InChIキー |
SVXDPQSXRYCGHN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



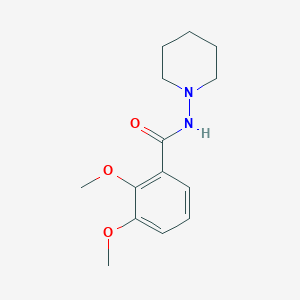
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)
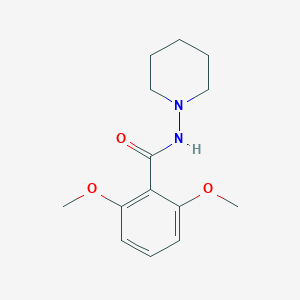
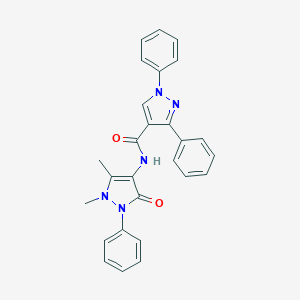

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
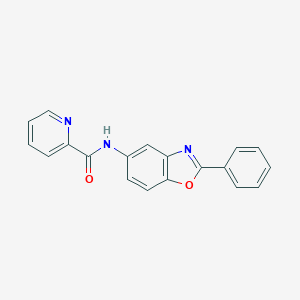
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)